molecular formula C15H14ClNO2 B188214 N-(3-chlorophenyl)-2-(3-methylphenoxy)acetamide CAS No. 62095-53-8

N-(3-chlorophenyl)-2-(3-methylphenoxy)acetamide

Cat. No. B188214
CAS RN: 62095-53-8
M. Wt: 275.73 g/mol
InChI Key: BIRINDHIVGCKSL-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(3-methylphenoxy)acetamide, also known as Fenclorim, is a synthetic compound that belongs to the class of herbicides. It is widely used in agricultural practices to control the growth of weeds in crops. Fenclorim has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields.

Mechanism Of Action

N-(3-chlorophenyl)-2-(3-methylphenoxy)acetamide exerts its biological effects by inhibiting the activity of cyclooxygenase (COX), which is an enzyme involved in the production of inflammatory mediators. It also acts as a scavenger of free radicals, which are known to cause cellular damage and contribute to the development of various diseases.

Biochemical And Physiological Effects

N-(3-chlorophenyl)-2-(3-methylphenoxy)acetamide has been shown to modulate the levels of various cytokines and chemokines, which are involved in the regulation of immune responses. It has also been found to reduce the levels of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cellular components.

Advantages And Limitations For Lab Experiments

N-(3-chlorophenyl)-2-(3-methylphenoxy)acetamide is a potent and selective inhibitor of COX, making it a valuable tool for studying the role of COX in various biological processes. It is also relatively stable and easy to handle, making it suitable for use in laboratory experiments. However, N-(3-chlorophenyl)-2-(3-methylphenoxy)acetamide has limited solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-(3-chlorophenyl)-2-(3-methylphenoxy)acetamide. One potential area of investigation is its potential as a therapeutic agent for inflammatory diseases and cancer. Further studies are also needed to elucidate the precise mechanisms by which N-(3-chlorophenyl)-2-(3-methylphenoxy)acetamide exerts its biological effects. Additionally, research on the pharmacokinetics and pharmacodynamics of N-(3-chlorophenyl)-2-(3-methylphenoxy)acetamide may provide valuable insights into its potential clinical applications.

Synthesis Methods

N-(3-chlorophenyl)-2-(3-methylphenoxy)acetamide can be synthesized by the reaction of 3-chloroaniline with 3-methylphenol in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with acetic acid and acetic anhydride to obtain N-(3-chlorophenyl)-2-(3-methylphenoxy)acetamide in high yield.

Scientific Research Applications

N-(3-chlorophenyl)-2-(3-methylphenoxy)acetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit significant anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases. N-(3-chlorophenyl)-2-(3-methylphenoxy)acetamide has also been shown to possess antitumor activity, making it a potential drug candidate for cancer therapy.

properties

CAS RN

62095-53-8

Product Name

N-(3-chlorophenyl)-2-(3-methylphenoxy)acetamide

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C15H14ClNO2/c1-11-4-2-7-14(8-11)19-10-15(18)17-13-6-3-5-12(16)9-13/h2-9H,10H2,1H3,(H,17,18)

InChI Key

BIRINDHIVGCKSL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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